molecular formula C27H35N3O2 B11344723 1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11344723
M. Wt: 433.6 g/mol
InChI Key: ZBVPUPNQSOHMAU-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with a molecular formula of C27H35N3O2 and a molecular weight of 433.59 . This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, and a pyrrolidinone ring, which is often found in pharmaceutical compounds.

Preparation Methods

The synthesis of 1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core and the attachment of the pyrrolidinone ring. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The pyrrolidinone ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

1-butyl-4-[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H35N3O2/c1-4-5-12-29-19-22(18-26(29)31)27-28-24-10-6-7-11-25(24)30(27)13-8-9-14-32-23-16-20(2)15-21(3)17-23/h6-7,10-11,15-17,22H,4-5,8-9,12-14,18-19H2,1-3H3

InChI Key

ZBVPUPNQSOHMAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC(=CC(=C4)C)C

Origin of Product

United States

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